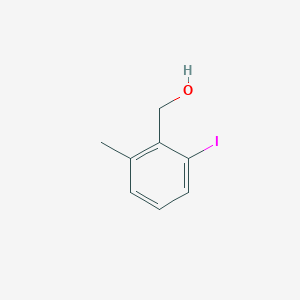

(2-Iodo-6-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

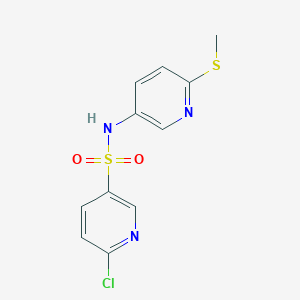

“(2-Iodo-6-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9IO . It is also known as "2-Iodo-6-methylbenzyl alcohol" .

Synthesis Analysis

The synthesis of “(2-Iodo-6-methylphenyl)methanol” involves the use of diisobutylaluminium hydride in toluene at temperatures ranging from -78 to 20°C for a duration of 2.5 hours .Molecular Structure Analysis

The molecular structure of “(2-Iodo-6-methylphenyl)methanol” consists of an iodine atom (I) attached to the second carbon of a six-carbon phenyl ring, which also has a methyl group (CH3) attached to the sixth carbon. The phenyl ring is further attached to a methanol group (CH2OH) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Iodo-6-methylphenyl)methanol” include a molecular weight of 248.06093 . More specific properties such as boiling point, density, and others are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Lipid Dynamics in Biological Membranes :

- Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological membranes. This effect is crucial for studies involving transmembrane proteins/peptides, as methanol can alter bilayer composition, influencing lipid scrambling and the structure-function relationship of these membranes (Nguyen et al., 2019).

Chemical Synthesis and Energy Technologies :

- Methanol serves as a hydrogen source and C1 synthon in chemical synthesis. Its utilization in N-methylation of amines and transfer hydrogenation of nitroarenes, including the synthesis of pharmaceutical agents, highlights its versatility (Sarki et al., 2021).

Biotechnological Production of Chemicals and Fuels :

- The engineering of methylotrophic Escherichia coli for converting methanol into specialty chemicals, such as flavanone naringenin, demonstrates methanol's role as an attractive substrate for biological production. This approach involves integrating specific metabolic pathways and enzymes to facilitate methanol conversion into valuable metabolites (Whitaker et al., 2017).

Catalytic Activity in Organic Synthesis :

- Methanol's use in catalytic reactions for selective methylation of aromatic amines, as seen in the high yields achieved through RuHCl(CO)(PNHP) catalysts, underscores its role in facilitating various organic transformations (Ogata et al., 2018).

Methanol in Polymer Solar Cells :

- Methanol treatment enhances the efficiency of polymer solar cells. This effect is observed in improved built-in voltage, charge-transport properties, and charge extraction, leading to better overall device performance (Zhou et al., 2013).

Methanol as a Building Block in Chemical Industry :

- Methanol's role as a building block for complex chemical structures and as a clean-burning fuel with applications in reducing CO2 emissions highlights its importance in the chemical industry. Its conversion to methanol can be a method for reducing atmospheric CO2 levels, and it is a significant hydrogen consumer in various industrial processes (Dalena et al., 2018).

Propriétés

IUPAC Name |

(2-iodo-6-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAYRNRJCGKFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-6-methylphenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2501719.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)

![3-[3-(3-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)